Antifungal Activity vs. Sulfide Analog (Botrytis cinerea)
The sulfone derivative 4a (R = H), which is Benzothiazole, 2-[(phenylmethyl)sulfonyl]-, demonstrates a 25-fold improvement in antifungal activity against Botrytis cinerea compared to its non-oxidized sulfide analog 3a. The IC50 of 4a is 4 µM, while 3a exhibits only marginal activity with an IC50 > 100 mg/L [1]. This quantitative improvement is critical for selecting the appropriate lead compound in fungicide development.
| Evidence Dimension | Antifungal activity (IC50) against Botrytis cinerea |
|---|---|
| Target Compound Data | 4 µM |
| Comparator Or Baseline | Sulfide analog 3a: >100 mg/L; Commercial fungicide Captan: 17.8 µM |
| Quantified Difference | >25-fold improvement over sulfide analog; 4.45-fold more potent than Captan |
| Conditions | In vitro antifungal assay; RSC Adv. 2019, 9, 29405-29413 |
Why This Matters
This direct head-to-head comparison quantifies the necessity of the sulfone oxidation state for antifungal activity, justifying the selection of this compound over its sulfide precursor in agrochemical screening programs.
- [1] Ballari, M. S.; Herrera Cano, N.; Wunderlin, D. A.; Feresin, G. E.; Santiago, A. N. One-pot sequential synthesis and antifungal activity of 2-(benzylsulfonyl)benzothiazole derivatives. RSC Adv. 2019, 9, 29405-29413. View Source
